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Compound of Interest

Compound Name:
4-Fluoro-5-methylbenzene-1,2-

diamine

Cat. No.: B1339648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the spectroscopic properties of 4-
Fluoro-5-methylbenzene-1,2-diamine. The information herein is intended to support research

and development activities by providing key analytical data and methodologies for the

characterization of this compound. The spectroscopic data presented is based on established

principles of analytical chemistry and predicted values derived from the compound's structure.

Compound Overview
4-Fluoro-5-methylbenzene-1,2-diamine is an aromatic amine derivative with potential

applications as a building block in organic synthesis, particularly in the development of

pharmaceuticals and other bioactive molecules.[1][2][3] Accurate spectroscopic

characterization is crucial for its identification, purity assessment, and quality control.

Chemical Structure:

Key Properties:

Molecular Formula: C₇H₉FN₂[4]

Molecular Weight: 140.16 g/mol [4]

CAS Number: 97389-11-2[4]
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Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Fluoro-5-
methylbenzene-1,2-diamine. These values are estimated based on the analysis of similar

compounds and the known effects of substituent groups in NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.7 Doublet 1H Aromatic H

~ 6.5 Doublet 1H Aromatic H

~ 3.5 - 4.5 Broad Singlet 4H -NH₂ protons

~ 2.2 Singlet 3H -CH₃ protons

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Broadband Proton Decoupled)

Chemical Shift (δ, ppm) Assignment

~ 145 - 150 (d, ¹JCF) C-F

~ 135 - 140 C-NH₂

~ 130 - 135 C-NH₂

~ 115 - 120 C-CH₃

~ 110 - 115 (d, ²JCF) Aromatic CH

~ 105 - 110 (d, ²JCF) Aromatic CH

~ 15 - 20 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr pellet or thin solid

film)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Strong, Broad
N-H stretching (asymmetric

and symmetric) of -NH₂

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching of -

CH₃

1620 - 1580 Strong C=C aromatic ring stretching

1520 - 1480 Strong N-H bending

1270 - 1180 Strong C-N stretching

1150 - 1000 Strong C-F stretching

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Impact - EI)

m/z Relative Intensity (%) Assignment

140 High [M]⁺ (Molecular Ion)

125 Moderate [M - CH₃]⁺

113 Moderate Fragment

Other smaller fragments Variable Fragments from ring cleavage

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 4-Fluoro-5-
methylbenzene-1,2-diamine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluoro-5-methylbenzene-1,2-
diamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5] The use of a deuterated solvent

is necessary to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock

signal for the spectrometer.[6]
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Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for analysis.[5]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately -2 to 12 ppm.

A relaxation delay of 1-2 seconds should be used between pulses.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a broadband proton decoupling pulse sequence to simplify the spectrum to single

lines for each unique carbon.[6]

A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[7]

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.[7]

3.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile

solvent like methylene chloride or acetone.[8]

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.[8]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the clean salt plate (or of the empty sample

compartment).

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

Sample Preparation: For electron impact (EI) ionization, the sample is typically introduced

into the instrument via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized by heating in a vacuum.[9] For electrospray ionization (ESI),

the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (around 1 mg/mL, then diluted).[10]

Instrumentation: A mass spectrometer with an EI or ESI source and a mass analyzer (e.g.,

quadrupole or time-of-flight).

Data Acquisition (EI Mode):

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[9][11]

The resulting positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).[9][12]

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates a typical experimental workflow for the complete

spectroscopic characterization of a novel or synthesized batch of 4-Fluoro-5-methylbenzene-
1,2-diamine.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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